Absolute Configuration and Stereochemical Purity: The Critical Difference Between the (R)-Enantiomer and its (S)-Counterpart
The absolute configuration of (-)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been unequivocally assigned as (S), establishing that the (+)-enantiomer is the (R)-isomer [1]. This (R)-enantiomer is the unnatural antipode, a crucial distinction for projects requiring D-amino acid mimics or exploring structure-activity relationships (SAR) where the unnatural configuration may confer metabolic stability or altered target engagement. The (S)-enantiomer corresponds to the L-amino acid configuration and is typically the focus for incorporation into natural peptide sequences.
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (R)-(+)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid |
| Comparator Or Baseline | (S)-(-)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (CAS 92976-98-2) |
| Quantified Difference | Opposite stereochemistry at the C2 chiral center; unnatural (D-) configuration vs. natural (L-) configuration |
| Conditions | Chemical correlation and D-amino-acid oxidase resolution studies [1] |
Why This Matters
Selecting the correct enantiomer is non-negotiable for achieving the desired stereochemical outcome in asymmetric synthesis or for maintaining the intended biological activity of a chiral drug candidate.
- [1] Paradisi, M. P.; Romeo, A. Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. J. Chem. Soc., Perkin Trans. 1 1977, 596-600. View Source
